molecular formula C13H15BrO3 B3092270 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226383-77-2

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B3092270
CAS No.: 1226383-77-2
M. Wt: 299.16
InChI Key: VQMFBXDRMRVPKR-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran ring substituted with a 3-bromophenyl group and an acetic acid moiety. The bromine atom at the phenyl ring’s meta position introduces steric bulk and electron-withdrawing effects, which may influence reactivity and intermolecular interactions. This compound has been explored as a building block in organic synthesis, particularly for pharmaceutical intermediates.

Properties

IUPAC Name

2-[4-(3-bromophenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMFBXDRMRVPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the following steps:

    Formation of Tetrahydropyran Ring: The brominated phenyl compound is then subjected to a cyclization reaction to form the tetrahydropyran ring. This can be done using an acid catalyst like sulfuric acid (H2SO4) under reflux conditions.

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction using acetic anhydride (CH3CO)2O in the presence of a base like pyridine (C5H5N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid

  • Substituent : 3-Chlorophenyl
  • Molecular Weight : 254.71 g/mol
  • Key Properties : The chlorine atom is less sterically demanding than bromine but retains electron-withdrawing characteristics. This compound is highlighted for its versatility in pharmaceutical and agrochemical research, serving as a precursor for drug candidates targeting neurological and metabolic disorders .
  • Applications : Used in synthesizing targeted therapies and crop protection agents.

2-(4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl)acetic Acid

  • Substituent : 4-Methoxyphenyl
  • Molecular Weight: Not explicitly reported (estimated ~250–260 g/mol).
  • Key Properties: The methoxy group is electron-donating, enhancing solubility in polar solvents.
  • Applications : Building block in specialty organic synthesis.

2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic Acid

  • Substituent : 2-Trifluoromethylphenyl
  • Molecular Weight: Not explicitly reported (CAS 743444-76-0) .
  • Key Properties : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, improving metabolic stability and binding affinity in drug design.
  • Applications : Specialty chemical applications requiring enhanced reactivity.

Backbone Modifications

Tetrahydropyran-4-acetic Acid

  • Structure : Lacks aryl substituents (CAS 85064-61-5).
  • Molecular Weight : 144.17 g/mol (C7H12O3) .
  • Key Properties : Simpler structure with higher polarity due to the absence of aromatic groups. Lower molecular weight may improve bioavailability but reduce target specificity.
  • Applications: Intermediate in synthesizing non-aromatic heterocycles.

(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

  • Modification: Boc-protected amino group (CAS 711017-85-5) .
  • Molecular Weight : ~273.3 g/mol.
  • Key Properties : The Boc group stabilizes the amine during peptide synthesis, enabling controlled deprotection.
  • Applications : Peptide chemistry and protected intermediate synthesis.

Comparative Data Table

Compound Name (CAS/Ref) Substituent/Modification Molecular Weight (g/mol) Key Properties Applications
2-[4-(3-Bromophenyl)-THP-4-yl]acetic acid 3-Bromophenyl ~299.16 (estimated) Steric bulk, electron-withdrawing Discontinued; research intermediates
2-[4-(3-Chlorophenyl)-THP-4-yl]acetic acid 3-Chlorophenyl 254.71 Moderate electron-withdrawing Pharmaceuticals, agrochemicals
2-(4-(4-Methoxyphenyl)-THP-4-yl)acetic acid 4-Methoxyphenyl ~258 (estimated) Electron-donating, polar Organic synthesis
2-[2-(Trifluoromethyl)phenyl]-THP-4-yl]acetic acid 2-Trifluoromethylphenyl ~306 (estimated) Lipophilic, high stability Specialty chemicals
Tetrahydropyran-4-acetic acid Unsubstituted 144.17 High polarity Non-aromatic intermediates
Boc-protected amino-THP-acetic acid Boc-amino group 273.3 Stabilized amine Peptide synthesis

Key Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs improve solubility, while trifluoromethyl groups enhance metabolic stability.
  • Backbone Simplicity : Unsubstituted tetrahydropyran-acetic acid derivatives prioritize polarity over specificity, limiting their use in complex syntheses.

Biological Activity

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, identified by CAS number 1226383-77-2, is a compound with a unique molecular structure that has garnered attention for its potential biological activities. With a molecular formula of C13H15BrO3 and a molar mass of 299.16 g/mol, this compound's properties and effects are of significant interest in medicinal chemistry and pharmacology.

The compound exhibits various physico-chemical properties that influence its biological activity:

PropertyValue
Molecular FormulaC13H15BrO3
Molar Mass299.16 g/mol
CAS Number1226383-77-2

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Antitumor Activity : Some derivatives of similar structures have demonstrated antitumor properties, indicating potential for further exploration in cancer treatment.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the bromophenyl group may enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Safety and Toxicology

According to safety data sheets, this compound is classified as causing skin and eye irritation upon contact. Further toxicological assessments are necessary to fully understand its safety profile for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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